S-1,2-Propanediol
Overview
Description
Synthesis Analysis
S-1,2-Propanediol can be synthesized through several pathways, including the microbial conversion of sugars and glycerol. Metabolic engineering in Escherichia coli has enabled the production of enantiomerically pure R-1,2-Propanediol from glucose by expressing specific dehydrogenase genes. Enhancements in microbial strains through genetic engineering have significantly improved production yields, demonstrating the potential for sustainable production routes from renewable resources (Altaras & Cameron, 1999).
Molecular Structure Analysis
The molecular structure of S-1,2-Propanediol consists of a three-carbon diol with hydroxyl groups on the first and second carbons. This structure contributes to its physical and chemical properties, making it a valuable compound in various chemical synthesis processes. The stereospecific microbial conversion of lactic acid into S-1,2-Propanediol highlights the importance of the molecular structure in achieving high enantiomeric purity for specific applications (Niu & Guo, 2015).
Chemical Reactions and Properties
S-1,2-Propanediol participates in various chemical reactions, including hydrogenolysis and dehydration processes, to form valuable chemical intermediates. Its reactivity with different catalysts under specific conditions facilitates the production of derivatives like 1,3-dioxolane, showcasing its versatility in chemical synthesis (Gandarias et al., 2011).
Physical Properties Analysis
The physical properties of S-1,2-Propanediol, such as boiling point, melting point, and solubility in water, play a crucial role in its application across different industries. Its ability to form a wholly amorphous state in aqueous solutions significantly contributes to its function as a cryoprotectant, demonstrating the importance of understanding its physical properties for industrial applications (Boutron & Kaufmann, 1979).
Chemical Properties Analysis
The chemical properties of S-1,2-Propanediol, including its reactivity and stability under various conditions, enable its widespread use in chemical synthesis and industrial processes. The catalytic production of 1,2-Propanediol from glycerol using bio-ethanol as a solvent illustrates the innovative approaches to enhancing its production efficiency and sustainability (Xia et al., 2012).
Scientific Research Applications
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Chemical Industry
- 1,2-Propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .
- The traditional method of producing this compound through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) is energy intensive, and sustainable routes based on renewable raw materials are becoming more attractive .
- This perspective presents the current state of scientific and patent literature on the production of 1,2-propanediol and the implementation of new technologies by leading companies .
- Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
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Pharmaceutical Preparations
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Microbial Biosynthesis
- Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .
- With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
- This review provides an extensive overview of the progress in the microbial production of 1,2-propanediol, particularly the different micro-organisms used for 1,2-propanediol biosynthesis and microbial production pathways .
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Manufacture of Unsaturated Polyester Resin
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Antifreeze Production
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Biofuel Production
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Green Synthesis of Propylene Carbonate
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Production of Lactic Acid
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Propanal Generation
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Removing Excess Oil Red O Stain in Zebrafish Larvae
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Preparation of Alginate Hydrogels
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Dissolution of Androstenone
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Green Synthesis of Propylene Carbonate
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Production of Lactic Acid
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Propanal Generation
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Removing Excess Oil Red O Stain in Zebrafish Larvae
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Preparation of Alginate Hydrogels
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Dissolution of Androstenone
properties
IUPAC Name |
(2S)-propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009430 | |
Record name | (+)-1,2-Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |
Record name | (S)-(+)-1,2-Propanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10985 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | (S)-Propane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-1,2-Propanediol | |
CAS RN |
4254-15-3 | |
Record name | (+)-1,2-Propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-propane-1,2-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-1,2-Propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYLENE GLYCOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Propane-1,2-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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